molecular formula C24H20N2O3 B11390913 N-benzyl-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-benzyl-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11390913
M. Wt: 384.4 g/mol
InChI Key: PULQNIHURPKJML-UHFFFAOYSA-N
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Description

    N-benzyl-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide: is a complex organic compound with a fused chromene ring system. Let’s break down its structure:

  • This compound exhibits interesting pharmacological properties due to its structural features.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: This compound serves as a versatile intermediate for the synthesis of other heterocyclic compounds.

      Biology and Medicine: Researchers explore its potential as an anticancer agent, anti-inflammatory compound, or enzyme inhibitor.

      Industry: It may find applications in the development of novel materials or pharmaceuticals.

  • Mechanism of Action

      Molecular Targets: The compound likely interacts with specific enzymes, receptors, or cellular pathways.

      Pathways Involved: Further studies are needed to elucidate the precise mechanism, but it could impact cell signaling, gene expression, or metabolic processes.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of chromene, pyridine, and benzyl moieties sets it apart.

      Similar Compounds: Other chromene derivatives, such as flavonoids or coumarins, share structural similarities.

    Remember that this compound’s properties and applications are still an active area of research, and ongoing studies contribute to our understanding

    Properties

    Molecular Formula

    C24H20N2O3

    Molecular Weight

    384.4 g/mol

    IUPAC Name

    N-benzyl-7,8-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

    InChI

    InChI=1S/C24H20N2O3/c1-16-11-12-19-20(27)14-21(29-23(19)17(16)2)24(28)26(22-10-6-7-13-25-22)15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3

    InChI Key

    PULQNIHURPKJML-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)C

    Origin of Product

    United States

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